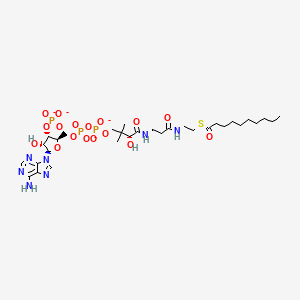

decanoyl-CoA(4-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decanoyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of decanoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of a decanoyl-CoA.

Aplicaciones Científicas De Investigación

Biochemical Role and Metabolism

Decanoyl-CoA(4-) is derived from decanoic acid and plays a crucial role as a substrate in fatty acid metabolism. It is involved in the synthesis and degradation of medium-chain fatty acids, which are essential for energy production and cellular functions.

- Fatty Acid Oxidation : Decanoyl-CoA(4-) participates in the β-oxidation pathway, where it undergoes enzymatic reactions to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production. Research has demonstrated that enzymes like acyl-CoA synthetase and acyl-CoA dehydrogenases utilize decanoyl-CoA(4-) as a substrate for metabolic processes .

- Enzymatic Reactions : Studies have shown that specific enzymes preferentially utilize decanoyl-CoA(4-) over other acyl-CoA substrates. For instance, the enzyme FabX from Helicobacter pylori has been identified to preferentially catalyze reactions involving decanoyl-ACP and decanoyl-CoA, highlighting its importance in bacterial fatty acid biosynthesis .

Therapeutic Implications

The implications of decanoyl-CoA(4-) extend into therapeutic areas, particularly in metabolic disorders and cancer research.

- Metabolic Disorders : Deficiencies in enzymes that metabolize acyl-CoAs, including decanoyl-CoA(4-), can lead to various metabolic disorders. Understanding the metabolism of decanoyl-CoA(4-) can aid in developing treatments for conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a disorder affecting fatty acid oxidation .

- Cancer Research : Recent studies have implicated acyl-CoA synthetase-4 (ACSL4) in drug resistance mechanisms in breast cancer. ACSL4's interaction with fatty acids, including those derived from decanoyl-CoA(4-), may influence lipid metabolism and contribute to the survival of cancer cells under therapeutic stress . Targeting ACSL4 could restore drug sensitivity in resistant tumors, suggesting a potential therapeutic avenue involving decanoyl-CoA(4-) metabolism.

Case Study 1: Inflammatory Response Modulation

Research has indicated that long-chain acyl-CoA synthetase 4 (ACSL4) plays a role in inflammatory responses by modulating lipid mediator synthesis from arachidonic acid (AA). The presence of decanoyl-CoA(4-) may influence this process by altering the availability of fatty acyl substrates for incorporation into phospholipids, impacting inflammation during immune responses .

Case Study 2: Bacterial Metabolism

In Escherichia coli, decanoyl-CoA(4-) has been identified as a critical metabolite influencing various metabolic pathways. Studies have shown that it acts as a signaling molecule that can affect gene expression related to fatty acid metabolism, thus playing a role in bacterial adaptation to environmental changes .

Análisis De Reacciones Químicas

β-Oxidation Reactions

Decanoyl-CoA(4-) undergoes β-oxidation in mitochondria and peroxisomes to generate acetyl-CoA units. Key enzymes and reactions include:

Dehydrogenation by Acyl-CoA Dehydrogenases

-

Reaction :

Decanoyl-CoA(4-) + FAD → (2E)-Decenoyl-CoA + FADH₂ -

Enzymes :

-

Mechanism :

FAD-dependent removal of hydrogen atoms from C2 and C3 positions, forming a trans-α,β-unsaturated enoyl-CoA intermediate.

Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolases

-

Reaction :

Decanoyl-CoA(4-) + Acetyl-CoA → 3-Oxododecanoyl-CoA + CoA -

Enzymes :

-

Role :

Extends the fatty acid chain during elongation or prepares intermediates for further β-oxidation cycles.

Participation in 4-Hydroxy Acid (4-HA) Catabolism

Recent studies reveal decanoyl-CoA(4-) derivatives are processed by atypical acyl-CoA dehydrogenases (ACADs) in specialized pathways:

4-Hydroxyacyl-CoA Phosphorylation

-

Reaction :

4-Hydroxydecanoyl-CoA + ATP → 4-Phosphodecanoyl-CoA + ADP -

Outcome :

Phosphorylation at the 4-OH position primes the substrate for dehydrogenation.

Dehydrogenation by ACAD10/11

-

Reaction :

4-Phosphodecanoyl-CoA + FAD → 2-Decenoyl-CoA + FADH₂ + Phosphate -

Mechanism :

ACAD10/11 utilize redox-active FAD to eliminate the phosphate group, forming a conventional enoyl-CoA intermediate compatible with β-oxidation .

Microsomal Elongation

-

Reaction :

Decanoyl-CoA(4-) + Malonyl-CoA → Dodecanoyl-CoA + CO₂

Enzymatic Interactions and Kinetic Data

| Enzyme | Reaction Type | Km (µM) | Vmax (nmol/min/mg) | Cofactor | Source |

|---|---|---|---|---|---|

| ACADM | Dehydrogenation | 12.4 | 850 | FAD | |

| ACAA2 | Thiolysis | 8.9 | 320 | CoA | |

| ACAD10 | 4-HA Phosphorylation | 6.7 | 110 | ATP |

Structural Determinants of Reactivity

The tetraanionic form of decanoyl-CoA(4-) enhances solubility and binding to enzyme active sites. Key structural features include:

Propiedades

Fórmula molecular |

C31H50N7O17P3S-4 |

|---|---|

Peso molecular |

917.8 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/p-4/t20-,24-,25-,26+,30-/m1/s1 |

Clave InChI |

CNKJPHSEFDPYDB-HSJNEKGZSA-J |

SMILES isomérico |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES canónico |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.